4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide
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Overview
Description
4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a benzene ring substituted with a chloro group, a methyl group, and a sulfonamide group attached to a 1H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The triazole moiety can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a catalyst such as copper(I) iodide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to sulfonic acids or amines .
Scientific Research Applications
4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its triazole moiety.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. The triazole moiety can enhance binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylbenzenesulfonamide: Lacks the triazole moiety, making it less effective in certain biological applications.
4-chloro-3-methyl-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide: Similar structure but with a different triazole isomer, which can affect its reactivity and biological activity.
4-chloro-3-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide: Another isomer with potential differences in binding and activity.
Uniqueness
The unique combination of the chloro, methyl, sulfonamide, and 1H-1,2,4-triazole groups in 4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-3-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2S/c1-6-4-7(2-3-8(6)10)17(15,16)14-9-11-5-12-13-9/h2-5H,1H3,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLQHWAKORGEMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=NN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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